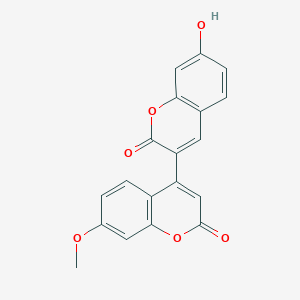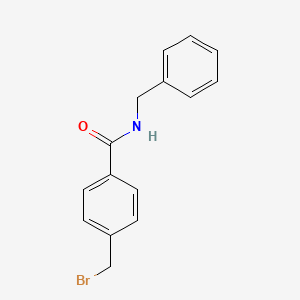
N-benzyl-4-(bromomethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(bromomethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzyl group attached to the nitrogen atom of a benzamide moiety, with a bromomethyl group at the para position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-4-(bromomethyl)benzamide can be synthesized through a multi-step process. One common method involves the bromination of N-benzylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(bromomethyl)benzamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: Acts as a radical initiator in bromination reactions.
Diethyl Phosphite and N,N-diisopropylethylamine: Used for debromination reactions to selectively obtain monobromides.
Major Products Formed
N-benzyl-4-methylbenzamide: Formed through reduction of the bromomethyl group.
Benzyl alcohol and Benzaldehyde Derivatives: Formed through oxidation reactions.
Scientific Research Applications
N-benzyl-4-(bromomethyl)benzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the preparation of functionalized materials and polymers.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-(bromomethyl)benzamide involves its ability to participate in nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is exploited in various synthetic applications to create diverse chemical structures .
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-bromobenzyl bromide: Contains two bromine atoms, making it more reactive but less selective in substitution reactions.
N-benzyl-4-methylbenzamide: Formed through the reduction of N-benzyl-4-(bromomethyl)benzamide, it lacks the bromine atom and is less reactive.
Uniqueness
This compound is unique due to the presence of both a benzyl group and a bromomethyl group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo selective nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
628328-91-6 |
|---|---|
Molecular Formula |
C15H14BrNO |
Molecular Weight |
304.18 g/mol |
IUPAC Name |
N-benzyl-4-(bromomethyl)benzamide |
InChI |
InChI=1S/C15H14BrNO/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
InChI Key |
XKKIOFQQBDIYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B12202246.png)
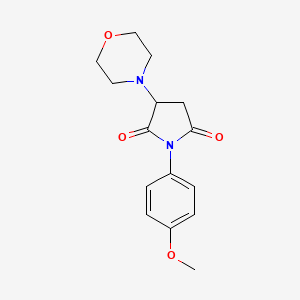

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12202267.png)
![3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B12202270.png)
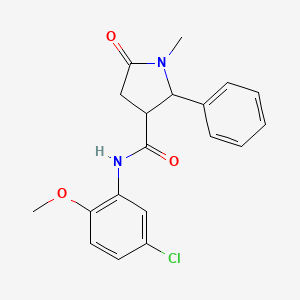
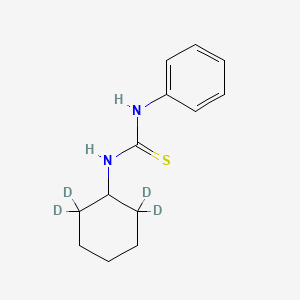
![2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12202288.png)
![5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B12202301.png)
![(4E)-1-benzyl-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12202306.png)
![5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid](/img/structure/B12202313.png)
![3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B12202314.png)
![7-[alpha-[(4-Methyl-2-pyridyl)amino]benzyl]-8-quinolinol](/img/structure/B12202320.png)
